

In-Depth Technical Guide: Methoxydimethylphenylsilane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Silane, methoxydimethylphenyl-*

Cat. No.: B7907832

[Get Quote](#)

Introduction: The Strategic Role of Methoxydimethylphenylsilane in Modern Synthesis

Methoxydimethylphenylsilane (MDPS) is an organosilicon compound featuring a silicon atom bonded to two methyl groups, a phenyl group, and a methoxy group. Its unique structural combination imparts a balance of reactivity and stability, positioning it as a versatile reagent and intermediate in advanced organic synthesis. For researchers in materials science and drug development, MDPS is particularly valuable. It serves not only as a precursor for more complex organosilicon compounds and polymers but also as a sterically hindered and electronically distinct protecting group for alcohols.^[1]

This guide provides an in-depth examination of methoxydimethylphenylsilane, from its fundamental properties and synthesis to its practical applications. We will explore the causality behind experimental protocols and provide actionable insights for its effective use in a research setting. The structural formula for Methoxydimethylphenylsilane is presented below.

Chemical Structure:

(Where Ph is a Phenyl group, C₆H₅)

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its safe handling and successful application in synthesis. Methoxydimethylphenylsilane is a

colorless liquid that is sensitive to moisture, a critical consideration for its storage and use.[1]

Physical and Chemical Data

The key properties of MDPS are summarized in the table below, compiled from authoritative chemical databases.[1][2][3]

Property	Value	Source(s)
CAS Number	17881-88-8	[1]
Molecular Formula	C ₉ H ₁₄ OSi	[1][2][3]
Molecular Weight	166.29 g/mol	[1][3]
Appearance	Colorless to light yellow clear liquid	[2]
Density	0.91 g/cm ³ (at 25°C)	[1]
Boiling Point	82°C at 28 mmHg	[1]
Refractive Index (n ²⁰ /D)	1.4850 to 1.4890	[1]
Solubility	Soluble in common organic solvents (alcohols, ethers, hydrocarbons)	[1]
Sensitivity	Moisture sensitive	[1]

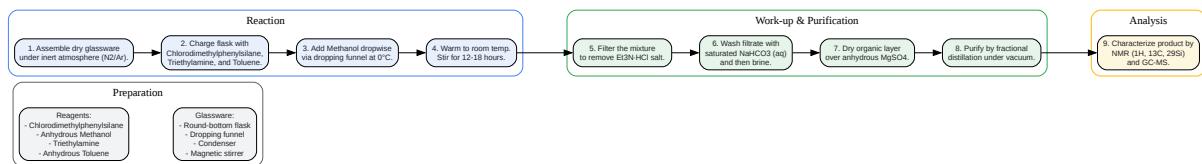
Spectroscopic Data for Characterization

Spectroscopic analysis is essential for confirming the identity and purity of MDPS after synthesis or before use. The expected NMR spectral data are provided below.

Nucleus	Solvent	Chemical Shift (δ)	Multiplicity	Notes
^1H NMR	CDCl_3	~7.3-7.6 ppm	Multiplet	Phenyl protons (5H)
~3.4-3.5 ppm	Singlet	Methoxy protons (3H)		
~0.3-0.4 ppm	Singlet	Si-Methyl protons (6H)		
^{13}C NMR	CDCl_3	~134-138 ppm	Phenyl C (quaternary)	
~128-134 ppm	Phenyl CH			
~50 ppm	Methoxy C			
~ -3 ppm	Si-Methyl C			
^{29}Si NMR	CDCl_3	~ -7 to -8 ppm		

Note: Exact chemical shifts can vary slightly based on solvent, concentration, and instrument calibration. The data presented is a general guide based on typical values found in the literature and spectral databases.

Synthesis and Purification: A Validated Protocol


The synthesis of methoxydimethylphenylsilane is most commonly achieved via the reaction of chlorodimethylphenylsilane with methanol. The presence of a mild base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Underlying Principles of the Synthesis

The core of this synthesis is a nucleophilic substitution at the silicon center. The oxygen atom of methanol acts as the nucleophile, attacking the electrophilic silicon atom of chlorodimethylphenylsilane. The chloride ion is a good leaving group. A non-nucleophilic base, such as pyridine or triethylamine, is used as an acid scavenger. Its role is to react with the HCl formed, preventing it from protonating the methanol or the product, which could lead to side

reactions or equilibrium shifts. The choice of an inert, anhydrous solvent like toluene or THF is critical to prevent unwanted hydrolysis of the starting material and the product.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of methoxydimethylphenylsilane.

Step-by-Step Laboratory Protocol

- Preparation: All glassware must be oven-dried and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.
- Charging the Reactor: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a nitrogen inlet), add chlorodimethylphenylsilane (1.0 eq) and anhydrous toluene (100 mL).
- Base Addition: Add triethylamine (1.1 eq) to the flask. Cool the mixture to 0°C using an ice bath.
- Methanol Addition: Add anhydrous methanol (1.1 eq) to the dropping funnel. Add the methanol dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10°C. A white precipitate of triethylamine hydrochloride will form.

- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours to ensure the reaction goes to completion.
- Work-up: Filter the reaction mixture through a sintered glass funnel to remove the triethylamine hydrochloride salt. Wash the salt with a small amount of dry toluene.
- Extraction: Transfer the combined filtrate to a separatory funnel. Wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
- Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by fractional distillation under reduced pressure (vacuum distillation) to yield pure methoxydimethylphenylsilane.[\[1\]](#)
- Validation: Confirm the structure and purity of the isolated product using ^1H NMR, ^{13}C NMR, and GC-MS, comparing the results to the reference data in Section 2.2.

Reactivity and Applications in Synthesis

The synthetic utility of methoxydimethylphenylsilane stems from the reactivity of the Si-OCH₃ bond. This bond is susceptible to cleavage, making MDPS a valuable precursor and a functional group in its own right.

Use as a Protecting Group for Alcohols

One of the primary applications of MDPS is in the formation of dimethylphenylsilyl (DMPS) ethers to protect hydroxyl groups.[\[4\]](#) The DMPS group offers a distinct stability profile compared to more common silyl ethers like trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS).

Why choose a DMPS protecting group?

- Intermediate Stability: DMPS ethers are more stable to acidic conditions than TMS ethers but are more readily cleaved than TBDMS or TBDPS ethers. This allows for selective deprotection in complex molecules.

- **Steric Hindrance:** The phenyl group provides moderate steric bulk, which can influence the stereochemical outcome of nearby reactions.[5]
- **Electronic Effects:** The phenyl group's electronic properties can also modulate the reactivity of the protected molecule.

The protection reaction typically involves deprotonating the alcohol with a strong, non-nucleophilic base (e.g., NaH or LDA) followed by reaction with a dimethylphenylsilyl halide (e.g., DMPS-Cl), which can be generated in situ or prepared from MDPS.

Precursor to Other Organosilicon Compounds

Methoxydimethylphenylsilane is a key starting material for creating other valuable organosilicon reagents.[1] For example, reaction with organometallic reagents like Grignards (R-MgBr) or organolithiums (R-Li) can displace the methoxy group to form new Si-C bonds, expanding the complexity of the silicon-based molecule.

Reaction Mechanism: Formation of a DMPS Ether

The diagram below illustrates the general mechanism for protecting an alcohol (R-OH) using a dimethylphenylsilyl source derived from MDPS.

Caption: Generalized pathway for alcohol protection using an activated dimethylphenylsilyl electrophile.

Safety, Handling, and Storage

As a reactive chemical, proper handling of methoxydimethylphenylsilane is essential for laboratory safety.

- **Hazards:** MDPS is classified as a flammable liquid and vapor. It causes skin and serious eye irritation.[3][6]
- **Handling:** Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6] Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment and take precautionary measures against static discharge.

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Due to its moisture sensitivity, it should be stored under an inert atmosphere (e.g., nitrogen or argon).
- First Aid: In case of skin contact, wash thoroughly with soap and water.[6] If in eyes, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do, and continue rinsing. Seek medical attention if irritation persists.[6]

Conclusion

Methoxydimethylphenylsilane is a strategically important reagent for chemists engaged in drug discovery, materials science, and complex organic synthesis. Its well-defined physicochemical properties, coupled with its versatile reactivity as both a precursor and a source for the DMPS protecting group, make it a valuable tool. By understanding the principles behind its synthesis, handling, and application, researchers can effectively leverage this compound to achieve their synthetic goals. The protocols and data provided in this guide serve as a comprehensive resource for the safe and effective utilization of methoxydimethylphenylsilane in a professional research environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. Methoxydimethyl(phenyl)silane | CymitQuimica [cymitquimica.com]
- 3. Silane, methoxydimethylphenyl- | C9H14OSi | CID 140300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.hightfine.com]
- 5. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Methoxydimethylphenylsilane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7907832#methoxydimethylphenylsilane-structural-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com